potassium;trifluoro(methyl)boranuide

Description

BenchChem offers high-quality potassium;trifluoro(methyl)boranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium;trifluoro(methyl)boranuide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(methyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQFVHVGFQJMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Potassium Methyltrifluoroborate (CAS 13862-28-7): Properties, Protocols, and Field Insights

For the modern researcher in synthetic chemistry and drug development, the selection of reagents is a critical decision point, balancing reactivity with stability, and performance with practicality. Potassium methyltrifluoroborate has emerged as a superior methylating agent, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1] Its remarkable stability and ease of handling circumvent many of the challenges associated with traditional organoboron reagents like boronic acids.[2][3]

This guide provides an in-depth examination of the core physical properties of potassium methyltrifluoroborate, grounded in both empirical data and the practical experience of its application. We will explore not just what its properties are, but why these characteristics make it an invaluable tool for synthetic innovation.

Core Physical and Chemical Properties

A foundational understanding of a reagent's physical characteristics is paramount for its effective use, from storage and handling to reaction setup and purification. The properties of potassium methyltrifluoroborate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13862-28-7 | [4][5] |

| Molecular Formula | CH₃BF₃K | [5][6] |

| Molecular Weight | 121.94 g/mol | [5][7][6] |

| Appearance | White to off-white crystalline or powdered solid. | |

| Melting Point | 168-183 °C or 287-291 °C | [5][7] |

| Solubility | Soluble in acetone, acetonitrile; sparingly soluble in THF and water; insoluble in nonpolar solvents like ether and hydrocarbons. | [7][8] |

| Stability | Air and moisture stable; can be stored indefinitely at ambient temperature. | [3][7][8][9][10] |

Expert Analysis of Physical Properties

-

Appearance and Form: The free-flowing, crystalline nature of this salt simplifies weighing and dispensing, a seemingly minor but significant practical advantage over often-hygroscopic or less-defined boronic acids.[7]

-

Melting Point Discrepancy: It is crucial for researchers to note the significant variation in reported melting points. Values cluster in two distinct ranges: 168-183 °C[5][11][12] and a much higher 287-291 °C. This discrepancy may arise from different polymorphic forms of the crystal or varying analytical conditions. When characterizing synthesized material, it is advisable to use techniques like Differential Scanning Calorimetry (DSC) for a more definitive thermal profile.

-

Solubility Profile: The solubility of potassium methyltrifluoroborate is a key determinant of its reaction conditions. Its affinity for polar organic solvents like acetone and acetonitrile is high.[7][8] While it is generally described as insoluble in water at room temperature, its stability allows for the use of mixed aqueous-organic solvent systems (e.g., toluene/water, THF/water), which are often necessary to dissolve the inorganic bases typically required for Suzuki-Miyaura couplings.[7][8][9]

-

Unparalleled Stability: The most significant advantage of potassium organotrifluoroborates is their exceptional stability. Unlike many boronic acids, which are prone to protodeboronation or formation of anhydrides upon storage, potassium methyltrifluoroborate is stable in the presence of air and moisture and can be stored on the benchtop for extended periods without degradation.[3][7][8][9][10] This robustness simplifies handling, improves stoichiometric accuracy in reactions, and ensures reagent integrity over time.[7]

Structural and Safety Profile

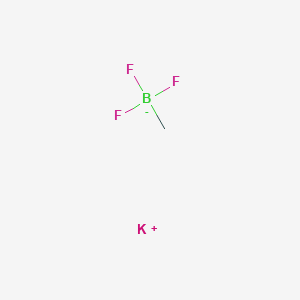

The structure consists of a potassium cation (K⁺) and the methyltrifluoroborate anion ([CH₃BF₃]⁻). This ionic nature contributes to its crystalline solid state and solubility characteristics.

Caption: Ionic structure of Potassium Methyltrifluoroborate.

Handling and Storage

While remarkably stable, proper laboratory procedures are essential.

-

Personal Protective Equipment (PPE): Always use safety goggles, chemical-resistant gloves, and a lab coat. The compound is known to cause skin and serious eye irritation.[5][6] Inhalation of dust should be avoided as it may cause respiratory irritation.[5][6]

-

Storage: Store in a cool, dry place in a tightly sealed container to prevent contamination.[7][11] No special inert atmosphere is required for storage due to its high stability.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[13]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of potassium methyltrifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] It serves as a robust and reliable source of a methyl group for transfer to aryl or heteroaryl halides and triflates.[8][14] The reaction is foundational for creating C(sp²)-C(sp³) bonds, a common motif in pharmaceuticals and advanced materials.

The general workflow involves the combination of the aryl electrophile, the potassium methyltrifluoroborate, a palladium catalyst, a suitable ligand, and a base in a solvent mixture. The stability of the trifluoroborate anion necessitates an activation step, typically hydrolysis mediated by the base, to generate the active boronic acid in situ for the catalytic cycle.

Sources

- 1. 甲基三氟硼酸钾 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Potassium Trifluoro(methyl)borate | 13862-28-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Potassium Trifluoro(methyl)borate | CH3BF3K | CID 23692566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Potassium methyltrifluoroborate | 13862-28-7 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

- 11. Potassium methyltrifluoroborate , 97% , 13862-28-7 - CookeChem [cookechem.com]

- 12. Potassium trifluoro(methyl)borate | CAS#:13862-28-7 | Chemsrc [chemsrc.com]

- 13. capotchem.cn [capotchem.cn]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potassium Trifluoro(methyl)boranuide: Structure, Stability, and Application

Abstract

Potassium trifluoro(methyl)boranuide, systematically named potassium trifluoro(methyl)borate(1-) and commonly referred to as potassium methyltrifluoroborate (KMeBF₃), has emerged as an exceptionally versatile and robust reagent in modern organic synthesis.[1][2][3] Unlike many traditional organoboron compounds, such as boronic acids which can be prone to dehydration and protodeboronation, KMeBF₃ offers remarkable stability to air and moisture, simplifying handling and improving reaction stoichiometry.[2][4][5][6] This guide provides a comprehensive technical overview of its core chemical structure, an in-depth analysis of its stability under various conditions, detailed protocols for its synthesis, and a discussion of its primary application in carbon-carbon bond formation, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Physicochemical Properties

Potassium trifluoro(methyl)boranuide is an ionic salt consisting of a potassium cation (K⁺) and a trifluoro(methyl)boranuide anion ([CH₃BF₃]⁻).[7] The central boron atom in the anion is sp³-hybridized and adopts a tetrahedral geometry. This tetracoordinate nature is a key feature that distinguishes it from trivalent organoboranes and contributes significantly to its stability.[2]

The C-B bond is a stable covalent bond, while the three B-F bonds are highly polarized and strong. The presence of the three electron-withdrawing fluorine atoms increases the Lewis acidity of the boron center, yet the overall negative charge on the anion mitigates this effect, preventing the undesirable side reactions often seen with neutral boronic acids.[2]

Visualization of the Chemical Structure

The ionic and covalent nature of KMeBF₃ can be visualized as follows:

Sources

- 1. Potassium methyltrifluoroborate | 13862-28-7 | Benchchem [benchchem.com]

- 2. DSpace [repository.upenn.edu]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potassium Trifluoro(methyl)borate | CH3BF3K | CID 23692566 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Partner: Elucidating the Mechanism and Utility of Potassium Methyltrifluoroborate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for robust, efficient, and versatile reagents is perpetual. Among the myriad of tools available to the contemporary chemist, potassium organotrifluoroborates have emerged as a class of reagents that offer a unique combination of stability and reactivity.[1][2] This guide focuses specifically on potassium methyltrifluoroborate (KMeBF₃), often referred to as Molander salt, a cornerstone reagent that has revolutionized the introduction of the methyl group—a ubiquitous motif in pharmaceuticals and functional materials.[3][4] This document will provide a comprehensive overview of its synthesis, properties, and applications, with a particular emphasis on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Ascent of Organotrifluoroborates: A Paradigm Shift in Boron Chemistry

For decades, organoboron chemistry has been dominated by boronic acids and their ester derivatives, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] However, these trivalent boron species are not without their limitations. Boronic acids can be challenging to purify and may have uncertain stoichiometry, while boronate esters suffer from lower atom economy. Furthermore, many organoboranes exhibit sensitivity to air and moisture, complicating their handling and storage.[6]

The advent of potassium organotrifluoroborates, and specifically potassium methyltrifluoroborate, has addressed many of these challenges. These tetracoordinate boron species are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, allowing for indefinite storage under ambient conditions.[1][3][7] This inherent stability simplifies handling and improves the accuracy of stoichiometry in reactions, leading to more reproducible outcomes.[3]

Synthesis and Physicochemical Properties of Potassium Methyltrifluoroborate

The preparation of potassium methyltrifluoroborate is a straightforward and scalable process, making it an attractive reagent for both academic and industrial applications. The general strategy involves the reaction of a methylating agent with a trialkyl borate, followed by treatment with potassium hydrogen difluoride (KHF₂).[3][8]

A typical laboratory-scale synthesis is outlined below:

Experimental Protocol: Synthesis of Potassium Methyltrifluoroborate

-

Generation of the Methyl Nucleophile: A solution of methylmagnesium bromide (or methyllithium) in a suitable ethereal solvent (e.g., diethyl ether, THF) is prepared or obtained commercially.

-

Boronation: The Grignard (or organolithium) reagent is added dropwise to a cooled solution (-78 °C) of trimethyl borate in the same ethereal solvent. This reaction forms a trimethoxyborate intermediate.

-

Fluorination and Precipitation: An aqueous solution of potassium hydrogen difluoride (KHF₂) is then added to the reaction mixture. This results in the displacement of the methoxy groups and the formation of the trifluoroborate salt.

-

Isolation and Purification: The resulting white precipitate of potassium methyltrifluoroborate is collected by filtration, washed with a cold, non-polar solvent (e.g., cold acetone or diethyl ether), and dried under vacuum.[3]

The resulting potassium methyltrifluoroborate is a white, crystalline solid with the chemical formula CH₃BF₃K and a molecular weight of 121.94 g/mol .[3] It is generally insoluble in water at room temperature but exhibits sufficient solubility in mixed aqueous-organic solvent systems commonly used in cross-coupling reactions.[3]

The Suzuki-Miyaura Cross-Coupling Reaction: A Premier Application

The most prominent application of potassium methyltrifluoroborate is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][9] This powerful carbon-carbon bond-forming reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryl and related structures.[9]

The overall transformation involves the palladium-catalyzed reaction of the organotrifluoroborate with an organic halide or pseudohalide (e.g., triflate).[4][6]

The Catalytic Cycle: A Mechanistic Overview

The currently accepted mechanism for the Suzuki-Miyaura cross-coupling of potassium methyltrifluoroborate is depicted below. The cycle is initiated by the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the activated trifluoroborate and subsequent reductive elimination to afford the methylated product and regenerate the active catalyst.[10]

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling.

A key step in this process is the activation of the trifluoroborate salt by a base. This is believed to involve the partial hydrolysis of the B-F bonds to form a more reactive boronate or boronic acid species in situ, which then participates in the transmetalation step.[5][11]

Advantages in Suzuki-Miyaura Coupling

The use of potassium methyltrifluoroborate in Suzuki-Miyaura reactions offers several distinct advantages:

-

Enhanced Stability: Its stability to air and moisture simplifies reaction setup and allows for the use of protic solvents.[1][3]

-

Reduced Protodeboronation: Organotrifluoroborates exhibit a lower tendency for protodeboronation (cleavage of the C-B bond by a proton source) compared to boronic acids, leading to higher yields and improved atom economy.[9][12]

-

Broad Substrate Scope: Potassium methyltrifluoroborate has been successfully coupled with a wide range of aryl and heteroaryl chlorides, bromides, and triflates.[4][6]

-

Functional Group Tolerance: The mild reaction conditions are compatible with a variety of sensitive functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.[3]

Typical Reaction Conditions

A generalized protocol for the Suzuki-Miyaura methylation of an aryl halide is provided below. It is important to note that optimal conditions may vary depending on the specific substrates.

| Parameter | Condition |

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(dppf), or other Pd(II) sources |

| Ligand | Buchwald-type phosphine ligands (e.g., RuPhos, SPhos) |

| Base | Cs₂CO₃, K₂CO₃, or K₃PO₄ |

| Solvent | Toluene/water, THF/water, or dioxane/water mixtures |

| Temperature | 80-110 °C |

Beyond Suzuki-Miyaura: Expanding the Synthetic Utility

While the Suzuki-Miyaura reaction is the most common application, the utility of potassium methyltrifluoroborate extends to other important transformations in organic synthesis.

Rhodium-Catalyzed Additions

Potassium organotrifluoroborates, including the methyl variant, can participate in rhodium-catalyzed 1,2- and 1,4-addition reactions to aldehydes and enones, respectively.[1][6] These reactions provide a powerful method for the formation of new carbon-carbon bonds.

Figure 2: Rhodium-Catalyzed Addition Reactions.

The Role in Drug Discovery and Development

The ability to introduce a methyl group into a complex molecule at a late stage is of significant strategic value in drug discovery.[1] Methylation can profoundly impact a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. The robustness and functional group tolerance of potassium methyltrifluoroborate make it an ideal reagent for the synthesis of compound libraries and for the late-stage functionalization of drug candidates.[4][11]

Conclusion

Potassium methyltrifluoroborate has firmly established itself as a versatile and reliable reagent in the synthetic organic chemist's toolbox. Its exceptional stability, ease of handling, and broad reactivity, particularly in the Suzuki-Miyaura cross-coupling, have made it an invaluable tool for the introduction of methyl groups in a variety of contexts, from academic research to industrial-scale pharmaceutical synthesis. As the demand for more efficient and sustainable synthetic methods continues to grow, the importance and application of Molander salt and its organotrifluoroborate congeners are poised to expand even further.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development2009 , 12 (6), 811–823. [Link]

-

Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. May 18, 2008. [Link]

-

Silva, L. F. Recent Advances in Organotrifluoroborates Chemistry. Request PDF. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC2010 , November 1. [Link]

-

Molander, G. A.; Jean-Gérard, L. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]

-

Molander, G. A.; et al. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry2015 , July 7. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Peng, C. L. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [Link]

-

University of Pennsylvania. DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Molander, G. A.; et al. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. PMCNIH . [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed2009 , November 15. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

-

Molander, G. A.; et al. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium methyltrifluoroborate | 13862-28-7 | Benchchem [benchchem.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [repository.upenn.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Safety & Application Guide: Potassium Methyltrifluoroborate in Modern Cross-Coupling

Prepared by: Senior Application Scientist, Drug Discovery & Process Chemistry Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Methylation Bottleneck

In late-stage drug development, appending a methyl group to an aryl or heteroaryl scaffold is a critical transformation for modulating a drug candidate's lipophilicity and metabolic stability. However, traditional reagents like methylmagnesium bromide are excessively reactive, while methylboronic acid is notoriously unstable, suffering from rapid protodeboronation and boroxine trimerization.

Potassium methyltrifluoroborate (CH₃BF₃K) has emerged as the premier solution to this bottleneck. By masking the reactive carbon-boron bond within a stable, tetracoordinate anionic salt, this reagent provides a bench-stable, highly efficient methylating agent for Suzuki-Miyaura cross-couplings (1)[1]. This whitepaper serves as a comprehensive, self-validating technical guide, synthesizing critical safety data with field-proven synthetic methodologies.

Physicochemical Profile & Quantitative Safety Data

Understanding the physical parameters of CH₃BF₃K is the first step in ensuring both laboratory safety and reaction efficacy. The quantitative data below summarizes the core properties required for accurate stoichiometric calculations and risk assessment.

Table 1: Core Chemical and Hazard Specifications

| Parameter | Value / Specification | Reference |

| Chemical Name | Potassium methyltrifluoroborate | 2[2] |

| CAS Number | 13862-28-7 | 3[3] |

| Molecular Formula | CH₃BF₃K | 3[3] |

| Molecular Weight | 121.94 g/mol | 1[1] |

| Appearance | White to off-white crystalline solid | 1[1] |

| Melting Point | 168 - 183 °C | 3[3] |

| GHS Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) | 2[2] |

| Storage Requirements | Inert atmosphere, < 30°C, keep tightly closed | 4[4] |

Hazard Causality & Self-Validating Safety Protocols

While CH₃BF₃K is significantly safer than pyrophoric organometallics, it presents specific hazards that require a mechanistic understanding to mitigate effectively.

-

Fluoride Release Causality : The stability of the organotrifluoroborate relies entirely on the strong B–F bonds. However, if exposed to strong mineral acids, the salt undergoes rapid, uncontrolled hydrolysis, potentially releasing highly toxic and corrosive hydrogen fluoride (HF) gas. It must strictly be segregated from acidic reagents in storage.

-

Irritation Mechanism : As a fine crystalline powder, aerosolized dust can interact with the moisture in mucosal membranes (respiratory tract and eyes), causing localized hydrolysis and subsequent severe irritation (H315, H319, H335) (4)[4].

Self-Validating Handling Protocol

-

Preparation : Always handle within a certified fume hood. Equip N95/P3 respirators and impervious gloves if aerosolization is a risk.

-

Execution : Weigh the solid using anti-static spatulas to prevent dust dispersion.

-

Validation Check : Inspect the storage container post-use. If the solid appears clumped rather than free-flowing, ambient moisture ingress has occurred. This self-validates that the reagent has begun premature hydrolysis, which will reduce its stoichiometric efficacy in future reactions.

Fig 1: Standard operating procedure for the safe handling and disposal of CH3BF3K.

Mechanistic Paradigm: Why Trifluoroborates?

The true value of CH₃BF₃K lies in its controlled reactivity. In a biphasic solvent system (e.g., Toluene/H₂O), the potassium salt dissolves exclusively in the aqueous layer. Here, an inorganic base (e.g., K₂CO₃) facilitates a slow, controlled hydrolysis of the trifluoroborate into the active methylboronic acid/boronate species (5)[5].

This "slow-release" mechanism ensures that the active nucleophile is generated at a rate matching the catalytic cycle. As soon as the active boron species is formed, it is immediately consumed by the Palladium catalyst via transmetalation. This drastically minimizes the concentration of free boronic acid in solution, thereby preventing unwanted protodeboronation side reactions and allowing the reagent to be used in near-stoichiometric amounts.

Fig 2: Mechanistic workflow of CH3BF3K hydrolysis and Pd-catalyzed transmetalation.

Field-Proven Methodology: Methylation of Aryl Chlorides

This protocol outlines the methylation of a generic aryl chloride, optimized for high atom economy and functional group tolerance based on established literature (6)[6].

Step-by-Step Execution

-

Catalyst Activation : In an oven-dried Schlenk flask under argon, combine the aryl chloride (1.0 equiv), Pd(OAc)₂ (2 mol%), and RuPhos ligand (4 mol%).

-

Causality: RuPhos is a sterically demanding and highly electron-rich biaryl phosphine ligand. It is specifically chosen to facilitate the difficult oxidative addition of the Palladium center into the strong C–Cl bond.

-

-

Reagent Addition : Add Potassium methyltrifluoroborate (1.1 equiv) and K₂CO₃ (3.0 equiv).

-

Causality: A slight excess (1.1 equiv) of the boron reagent compensates for any trace degradation during setup. The base is strictly required for two reasons: it drives the hydrolysis of the –BF₃ group and forms the active Ar-Pd-OH complex necessary for transmetalation.

-

-

Solvent Introduction : Inject a degassed biphasic mixture of Toluene/H₂O (10:1 ratio, 0.25 M).

-

Causality: The biphasic system is non-negotiable. The water dissolves the CH₃BF₃K and base, while toluene solvates the aryl chloride and Pd-catalyst, creating an interfacial reaction zone.

-

-

Thermal Maturation : Heat the biphasic mixture to 80 °C for 24 hours under vigorous stirring.

-

Self-Validating Workup : Cool to room temperature and separate the phases.

-

Validation Check 1: Extract the aqueous layer with ethyl acetate and run a TLC (Thin Layer Chromatography) or LC-MS. The complete disappearance of the aryl halide spot confirms successful transmetalation and reductive elimination.

-

Validation Check 2: If unreacted aryl halide remains, measure the pH of the aqueous layer. A pH < 9 indicates insufficient base was present to drive the trifluoroborate hydrolysis, diagnosing a stalled catalytic cycle.

-

-

Purification : Flash chromatography of the concentrated organic layer yields the pure methylated product.

References

- Benchchem.Potassium methyltrifluoroborate | 13862-28-7.

- Sigma-Aldrich.Potassium methyltrifluoroborate Safety Data Sheet (13862-28-7).

- PubChem - NIH.Potassium Trifluoro(methyl)borate | CH3BF3K | CID 23692566.

- TCI Chemicals.Safety Data Sheet: Potassium Trifluoro(methyl)borate.

- PMC - NIH.Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.

- PMC - NIH.Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

Sources

- 1. Potassium methyltrifluoroborate | 13862-28-7 | Benchchem [benchchem.com]

- 2. Potassium Trifluoro(methyl)borate | CH3BF3K | CID 23692566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium methyltrifluoroborate 13862-28-7 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Organotrifluoroborates: A Technical Guide to a New Generation of Synthetic Workhorses

In the ever-evolving landscape of organic synthesis, the demand for robust, versatile, and environmentally benign reagents is a constant driving force for innovation. For decades, organoboron compounds have been mainstays in the synthetic chemist's toolbox, particularly for the construction of carbon-carbon bonds. However, traditional organoboranes and boronic acids often suffer from inherent instability towards air and moisture, posing challenges in their handling, storage, and stoichiometric control.[1][2] Enter the organotrifluoroborates, a class of tetracoordinate boron species that have rapidly emerged from relative obscurity to become indispensable tools for researchers, scientists, and drug development professionals.[3] This in-depth technical guide provides a comprehensive overview of the core principles, preparation, and multifaceted applications of organotrifluoroborates in modern organic synthesis.

The Organotrifluoroborate Advantage: Stability Meets Reactivity

Potassium organotrifluoroborate salts (R-BF₃K) are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a stark contrast to their boronic acid counterparts.[1][4] This exceptional stability, which allows for indefinite storage under ambient conditions, stems from the tetracoordinate nature of the boron atom, rendering it less susceptible to protodeboronation and oxidation.[3][5] Despite this enhanced stability, organotrifluoroborates retain a high degree of reactivity in a plethora of chemical transformations, serving as versatile nucleophilic partners in a wide array of coupling and addition reactions.[4][6]

The utility of organotrifluoroborates is further underscored by their role as "protected" forms of boronic acids.[1] In many reactions, particularly the Suzuki-Miyaura coupling, the trifluoroborate salt undergoes slow hydrolysis under the reaction conditions to generate the corresponding boronic acid in situ.[1] This controlled release of the active boronic acid species can suppress unwanted side reactions, such as homocoupling, leading to cleaner reaction profiles and improved yields.[1]

The Synthesis of Organotrifluoroborates: Building the Foundation

The accessibility of organotrifluoroborates is a key factor in their widespread adoption. Several reliable and scalable methods have been developed for their preparation, catering to a diverse range of substrates.

From Boronic Acids: The Workhorse Method

The most common and straightforward method for the synthesis of potassium organotrifluoroborates involves the treatment of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][7] This method is broadly applicable to aryl, heteroaryl, alkenyl, and alkyl boronic acids.

Experimental Protocol: Preparation of Potassium 1-Naphthyltrifluoroborate [7]

-

Step 1: In a round-bottomed flask, dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol.

-

Step 2: Cool the solution to 5 °C using an ice-bath.

-

Step 3: Add an aqueous solution of KHF₂ (3.0 equiv) portion-wise. A thick white slurry will form.

-

Step 4: Stir the mixture at room temperature until the reaction is complete, as monitored by ¹¹B-NMR (disappearance of the boronic acid peak).

-

Step 5: Remove the methanol under reduced pressure.

-

Step 6: Add acetonitrile to the residue and stir. The product dissolves while excess KHF₂ remains as a solid.

-

Step 7: Filter the mixture and concentrate the filtrate under reduced pressure to afford the potassium 1-naphthyltrifluoroborate as a white solid.

One-Pot Syntheses from Organometallics

To streamline the synthetic process and handle unstable intermediates, one-pot procedures starting from organolithium or Grignard reagents have been developed.[8] These methods avoid the isolation of the often-sensitive boronic acid intermediates.

Logical Workflow: One-Pot Synthesis from Aryl Halides

Caption: One-pot synthesis of aryltrifluoroborates.

Synthesis of Functionalized Organotrifluoroborates

The versatility of organotrifluoroborates is significantly expanded by the ability to introduce functional groups. This can be achieved through nucleophilic substitution reactions on haloalkyltrifluoroborates or via cycloaddition reactions.[1][9][10] For instance, potassium azidoalkyltrifluoroborates can be prepared from the corresponding haloalkyltrifluoroborates and subsequently used in "click" chemistry to generate triazole-containing organotrifluoroborates.[9][10]

The Suzuki-Miyaura Cross-Coupling: A Cornerstone Application

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of organotrifluoroborates, enabling the formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and other carbon-carbon bonds.[11] The use of organotrifluoroborates often leads to improved yields and functional group tolerance compared to their boronic acid counterparts, especially with challenging substrates.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Potassium Furan-2-yltrifluoroborate [13]

-

Step 1: To a microwave vial, add Pd(OAc)₂ (0.015 mmol), RuPhos (0.03 mmol), 4-bromobenzonitrile (0.25 mmol), potassium furan-2-yltrifluoroborate (0.26 mmol), and Na₂CO₃ (0.5 mmol).

-

Step 2: Seal the vial, evacuate, and backfill with nitrogen (repeat three times).

-

Step 3: Add ethanol (1.4 mL) via syringe.

-

Step 4: Heat the reaction mixture at 85 °C for 12 hours.

-

Step 5: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water.

-

Step 6: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield 4-(furan-2-yl)benzonitrile.

Table 1: Scope of the Suzuki-Miyaura Cross-Coupling with Potassium Organotrifluoroborates

| Organotrifluoroborate Type | Electrophile | Catalyst System (Typical) | Yield Range | Reference |

| Aryl/Heteroaryl | Aryl/Heteroaryl Halides | Pd(OAc)₂ / Buchwald Ligand | Good to Excellent | [13] |

| Alkenyl | Aryl/Heteroaryl Halides | PdCl₂(dppf) | Moderate to Excellent | [14] |

| Alkyl | Aryl/Heteroaryl Chlorides | Pd₂(dba)₃ / SPhos | Good | [12] |

Beyond Cross-Coupling: Expanding the Synthetic Utility

While the Suzuki-Miyaura reaction remains a key application, the synthetic potential of organotrifluoroborates extends far beyond this transformation.

Rhodium-Catalyzed Conjugate Additions

Organotrifluoroborates serve as effective nucleophiles in rhodium-catalyzed 1,4-conjugate additions to α,β-unsaturated ketones, esters, and other Michael acceptors.[15][16] These reactions provide a powerful method for the asymmetric construction of carbon-carbon bonds.

Reaction Scheme: Rhodium-Catalyzed Asymmetric 1,4-Addition

Caption: Asymmetric conjugate addition of organotrifluoroborates.

Additions to Imines and Aldehydes

The nucleophilic character of organotrifluoroborates has been harnessed in additions to C=N and C=O bonds. For example, rhodium-catalyzed asymmetric additions to N-sulfonyl ketimines provide access to chiral amines.[17]

Synthesis of Functionalized Molecules

The stability of the trifluoroborate moiety allows for chemical manipulations at other parts of the molecule while leaving the C-B bond intact.[18] This feature enables the synthesis of complex and highly functionalized organotrifluoroborates, which can then be used in subsequent transformations.

Future Outlook: A Continuing Evolution

The field of organotrifluoroborate chemistry continues to expand at a rapid pace. Innovations in their synthesis, including electrochemical methods[19], and the development of novel catalytic systems are constantly broadening their applicability. Their use in medicinal chemistry and materials science is also on the rise, driven by their stability, reliability, and the mild conditions under which they react.[6] As the demand for efficient and sustainable synthetic methodologies grows, organotrifluoroborates are poised to play an even more significant role in the future of chemical synthesis.

References

- Cheng Li Peng. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Organic Chemistry: Current Research.

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Organic Letters, 8(13), 2767–2770. [Link]

-

Organotrifluoroborate Salts. Chem-Station. (2015, November 2). [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Organic Letters, 8(13), 2767-2770. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(34), 6200-6206. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

-

Shintani, R., Takeda, M., Soh, Y.-T., Ito, T., & Hayashi, T. (2011). Rhodium-Catalyzed Asymmetric Addition of Potassium Organotrifluoroborates to N-Sulfonyl Ketimines. Organic Letters, 13(12), 3092–3095. [Link]

-

Molander, G. A., & Gravel, M. (2009). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 74(18), 7072–7079. [Link]

-

Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9678–9683. [Link]

-

Burtoloso, A. C. B., & Bernardim, B. (2016). Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones. Molecules, 21(8), 1043. [Link]

-

Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]

-

Molander, G. A., Cavalcanti, L. N., & García-García, C. (2013). Nickel-Catalyzed Borylation of Aryl and Heteroaryl Halides and Pseudohalides. The Journal of Organic Chemistry, 78(13), 6427–6439. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(20), 9014–9026. [Link]

-

Bode, J. W., Liu, S. M., & Wu, D. (2018). Synthesis and Reactions of Potassium Acyltrifluoroborates (KATs) and Trifluoroborate Iminiums (TIMs). ETH Research Collection. [Link]

- Method for preparing vinyl potassium trifluoborate.

-

Oliveira, R. A., da Silva, R. O., Molander, G. A., & Menezes, P. H. (2015). Electrochemical Synthesis of Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 80(17), 8938–8944. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. Organic Letters, 11(20), 4664–4667. [Link]

-

Hayashi, T. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett, 2001(S1), 879-887. [Link]

-

Pucheault, M., Darses, S., & Genet, J.-P. (2002). Potassium Organotrifluoroborates in Rhodium-Catalyzed Asymmetric 1,4-Additions to Enones. European Journal of Organic Chemistry, 2002(20), 3552–3557. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyl- and Alkynyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bristol.ac.uk [bristol.ac.uk]

- 3. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 7. orgsyn.org [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Potassium vinyltrifluoroborate synthesis [organic-chemistry.org]

- 15. Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Potassium Methyltrifluoroborate: A Comprehensive Guide to Late-Stage Methylation in Drug Development

Executive Summary

The precise installation of methyl groups—often termed the "magic methyl" effect—can profoundly alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Potassium methyltrifluoroborate has emerged as a premier reagent for this transformation. Unlike traditional, highly reactive organometallic reagents (e.g., Grignard or organolithium reagents), potassium methyltrifluoroborate offers exceptional stability and functional group tolerance[1]. This whitepaper provides a rigorous technical breakdown of its physicochemical properties, mechanistic causality in cross-coupling, and self-validating experimental protocols for late-stage functionalization (LSF) and isotopic labeling.

Physicochemical Properties: Formula and Molecular Weight

Understanding the exact stoichiometric parameters of potassium methyltrifluoroborate is critical for precise catalytic loading in high-throughput experimentation.

The compound exists as a stable, crystalline salt. The trifluoroborate moiety effectively protects the boron atom, rendering the molecule indefinitely stable to air and moisture under standard storage conditions[1].

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Causality / Significance in Synthesis |

| Molecular Formula | CH₃BF₃K (or K[CH₃BF₃])[2] | The potassium salt structure prevents the formation of volatile, highly reactive, and oxygen-sensitive boranes. |

| Molecular Weight | 121.94 g/mol [2],[3] | Low molecular weight ensures high atom economy during cross-coupling reactions. |

| CAS Number | 13862-28-7[3] | Standard identifier for regulatory and procurement tracking. |

| Appearance | White to almost white powder/crystal | Visual indicator of purity; discoloration often indicates hydrolysis or degradation. |

| Melting Point | 168–183 °C[3] | High thermal stability allows its use in elevated-temperature reflux conditions (e.g., 100 °C in 1,4-dioxane)[4]. |

Mechanistic Causality in Suzuki-Miyaura Cross-Coupling

The utility of potassium methyltrifluoroborate lies in its dissonant reactivity pattern. In palladium-catalyzed Suzuki-Miyaura reactions, it acts as a slow-release reservoir for the active methylboronic acid species[4].

The Causality of the Slow-Release Mechanism

When exposed to a mild base (such as Cs₂CO₃ or K₂CO₃) and protic co-solvents (like H₂O or alcohols), the trifluoroborate salt slowly hydrolyzes to generate the active boronic acid in situ.

-

Prevention of Protodeboronation: By keeping the instantaneous concentration of the free boronic acid low, the rate of undesired protodeboronation (the cleavage of the C-B bond by protons) is drastically minimized.

-

Enhanced Functional Group Tolerance: The controlled release allows for the methylation of complex, polyfunctional drug scaffolds without degrading sensitive moieties like amides, sulfones, or secondary amines[5].

Pd-catalyzed methylation catalytic cycle using MeBF3K.

Self-Validating Experimental Protocols

Protocol A: Late-Stage Methylation of Aryl Chlorides

Aryl chlorides are ubiquitous in pharmaceuticals but are notoriously difficult to activate due to their high C-Cl bond dissociation energy. This protocol utilizes specialized dialkylbiaryl phosphine ligands (e.g., SPhos or RuPhos) to facilitate the oxidative addition step at low catalyst loadings[4],[6],[7].

Materials:

-

Aryl chloride scaffold (1.0 equiv)

-

Potassium methyltrifluoroborate (CH₃BF₃K) (1.5 equiv)[4]

-

Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)[4]

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk tube, add the aryl chloride, CH₃BF₃K, palladium source, ligand, and base.

-

Causality: Assembling all solid reagents prior to solvent addition minimizes the risk of introducing ambient moisture, which can prematurely hydrolyze the trifluoroborate salt.

-

-

Degassing: Evacuate and backfill the vessel with argon three times. Add the degassed solvent system.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand (e.g., SPhos to SPhos-oxide), which would instantly kill the catalytic cycle.

-

-

Thermal Activation: Seal the tube and heat the reaction mixture to 80–100 °C for 12–24 hours[4],[6].

-

Validation Checkpoint (In-Process Control): At 12 hours, withdraw a 10 µL aliquot, quench with ethyl acetate/water, and analyze the organic layer via LC-MS or GC-MS. Self-Validation: The reaction is only deemed complete when the aryl chloride peak is <1% relative to the methylated product. If unreacted starting material remains, the slow-release mechanism may require additional base or extended heating.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure[4]. Purify via silica gel chromatography.

Protocol B: Isotopic Labeling for ADME Studies ([¹³C]-MeBF₃K)

For pharmacokinetic (PK) and pharmacodynamic (PD) evaluation, stable isotope labeling is required. The methodology established for standard CH₃BF₃K translates seamlessly to its isotopologues. Registered drugs containing aryl chlorides (e.g., amoxapine, chlormezanone) can be quantitatively methylated using[¹³C]-MeBF₃K, proving the robustness of this reagent in the presence of complex functional groups like sulfones and tertiary amines[5].

Late-stage functionalization workflow in drug discovery.

Conclusion

Potassium methyltrifluoroborate (CH₃BF₃K, MW: 121.94 g/mol ) is an indispensable vector for C(sp²)–C(sp³) bond formation. By leveraging its unique stability and slow-release kinetics, drug development professionals can execute highly selective, late-stage methylations on advanced pharmaceutical intermediates. The integration of robust ligands (like SPhos) with this reagent creates a highly reliable, self-validating synthetic platform capable of accelerating both SAR exploration and isotopic labeling campaigns.

References

-

PubChem (NIH) - Potassium Trifluoro(methyl)borate | CH3BF3K | CID 23692566. Available at:[Link]

-

PubMed Central (NIH) - Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available at:[Link]

-

ACS Catalysis - Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. Available at: [Link]

-

PubMed (NIH) - Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. Available at:[Link]

-

ResearchGate - Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Available at: [Link]

-

Organic Letters (ACS Publications) - Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium Trifluoro(methyl)borate | CH3BF3K | CID 23692566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium methyltrifluoroborate 13862-28-7 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

On the Bench: A Comparative Analysis of the Stability of Potassium Organotrifluoroborates and Boronic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, organoboron reagents are indispensable tools. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has traditionally relied on boronic acids as key nucleophilic partners. However, the inherent instability of many boronic acids presents significant challenges related to storage, handling, and stoichiometric accuracy, often compromising reproducibility and yield. Potassium organotrifluoroborates have emerged as a superior class of reagents, offering a robust solution to these stability issues. This guide provides a comprehensive analysis of the chemical and physical properties that dictate the bench stability of these two classes of organoboron compounds. We will delve into the primary degradation pathways—protodeboronation, oxidation, and anhydride formation—and provide a mechanistic understanding of why potassium organotrifluoroborates exhibit markedly enhanced stability. This document serves as a technical resource for researchers, offering field-proven insights and practical protocols to inform reagent selection and optimize reaction design.

Introduction: The Two Faces of Organoboron Reagents

Organoboron compounds are celebrated for their functional group tolerance and low toxicity, making them premier reagents in academic and industrial laboratories.[1] While boronic acids have been the historical workhorses, their utility is often hampered by a variable and sometimes precarious stability profile.[2]

-

Boronic Acids (R-B(OH)₂): These trivalent organoboron species are Lewis acidic and possess a vacant p-orbital on the boron atom, which is central to both their reactivity and their instability.[3] They are often crystalline solids but are notoriously prone to dehydration, forming cyclic boroxine anhydrides.[4] This process complicates accurate mass measurement and can impact reactivity.[2][5] Furthermore, they are susceptible to a range of degradation pathways under common laboratory conditions.[6][7]

-

Potassium Organotrifluoroborates (K[R-BF₃]): In contrast, potassium organotrifluoroborates are tetracoordinate, anionic boron species.[5] The boron center is saturated, lacking the vacant p-orbital that characterizes boronic acids. This fundamental structural difference renders them non-Lewis acidic and dramatically enhances their stability.[5] They are typically free-flowing, crystalline solids that are stable to air and moisture, often for years, without special handling precautions.[2][8][9][10]

Comparative Stability: A Head-to-Head Analysis

The practical difference in stability between these two reagent classes is stark. While boronic acids often require storage under an inert atmosphere, refrigeration, and protection from moisture, potassium organotrifluoroborates are considered "bench-stable" reagents that can be stored indefinitely under ambient conditions.[7][9][11]

| Property | Potassium Organotrifluoroborates (K[R-BF₃]) | Boronic Acids (R-B(OH)₂) |

| Appearance | Crystalline, free-flowing solids[8][12] | Crystalline solids, often containing boroxine anhydrides[2][4] |

| Stability to Air | High; indefinitely stable[8][10][13] | Variable; prone to oxidation[2][3][6] |

| Stability to Moisture | High; indefinitely stable[8][9] | Variable; prone to hydrolysis and protodeboronation[11][14] |

| Stoichiometry | Monomeric; allows for precise measurement[5] | Often exist as mixtures with anhydrides, complicating stoichiometry[2][5] |

| Handling | No special precautions required[9] | Often requires inert atmosphere, dry conditions[7][15] |

| Storage | Can be stored on the bench indefinitely | Recommended refrigerated, under inert gas, protected from light[7][11] |

Mechanistic Insights into Degradation Pathways

The superior stability of potassium organotrifluoroborates is best understood by examining the common degradation pathways that plague boronic acids.

Protodeboronation: The Prevalent Side Reaction

Protodeboronation is the cleavage of the C–B bond, replaced by a C–H bond, which forms an undesired byproduct and consumes the active reagent.[14][16] This is a well-documented and often problematic side reaction for boronic acids, particularly in Suzuki-Miyaura couplings.[14][17]

The reaction can proceed through several mechanisms, which are highly dependent on pH and the electronic nature of the organic substituent.[14][18] Both general acid-catalyzed and specific base-catalyzed pathways have been identified.[14][19]

-

Acid-Catalyzed: Protonation of a hydroxyl group on the boronic acid facilitates C-B bond cleavage.[14][17]

-

Base-Catalyzed: Formation of the more electron-rich boronate anion [R-B(OH)₃]⁻ makes the organic group more susceptible to protonolysis by a proton source like water.[14][20]

Potassium organotrifluoroborates are significantly less prone to protodeboronation under typical storage and reaction conditions.[1] They essentially act as a protected, slow-release form of the boronic acid.[16] The active boronic acid is only generated in situ under the reaction conditions, keeping its standing concentration low and thus minimizing the rate of protodeboronation relative to the desired cross-coupling.[14][16][21]

Caption: Primary degradation pathways for boronic acids.

Oxidative Degradation

Boronic acids are susceptible to oxidation, which converts the C-B bond into a C-O bond, yielding alcohols or phenols.[3] This process, known as oxidative deboronation, can be initiated by atmospheric oxygen or other reactive oxygen species (ROS) like hydrogen peroxide.[3][6][22] The mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom, followed by migration of the organic group from boron to oxygen.[3][23] Certain alkyl boronic acids are so sensitive that they can undergo rapid or even violent decomposition when exposed to air in an anhydrous state.[21]

The tetracoordinate nature of potassium organotrifluoroborates protects the C-B bond from oxidative attack, as there is no low-lying empty orbital to accept a nucleophile.[5] This makes them exceptionally stable under oxidative conditions where boronic acids would readily decompose.

Anhydride (Boroxine) Formation

A common and frustrating aspect of handling boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[4] This equilibrium between the monomeric acid and the boroxine is dependent on the presence of water. Because water is removed during the formation of the anhydride, the process can be difficult to control and leads to uncertainty in the exact molar quantity of the active reagent being used, impacting reproducibility.[2][5]

Potassium organotrifluoroborates, by their nature, exist as stable, monomeric salts and do not form anhydrides.[5] This ensures that when a researcher weighs out the reagent, they are using a precise and known quantity of the active species, a critical factor for reaction optimization and scale-up.

The "Slow-Release" Advantage in Synthesis

The stability of potassium organotrifluoroborates is not merely a matter of convenient storage; it is a profound mechanistic advantage. In a typical Suzuki-Miyaura reaction, the organotrifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[21][24]

This process is critical: the rate of hydrolysis must be geared appropriately to the rate of the catalytic turnover.[12][21] When optimized, the concentration of the unstable boronic acid remains low throughout the reaction, which effectively suppresses undesired side reactions like protodeboronation and oxidative homocoupling.[12][16][24] The rate of hydrolysis is highly dependent on the organic substituent (R), allowing for fine-tuning of the release rate based on the specific substrate.[12][16]

Caption: The slow-release strategy minimizes degradation.

Experimental Protocol: Comparative Stability Analysis via ¹H NMR

To provide a tangible demonstration of the stability difference, the following protocol outlines a simple experiment to monitor the degradation of a boronic acid versus its corresponding potassium organotrifluoroborate over time.

Objective: To quantitatively compare the rate of protodeboronation of 4-methoxyphenylboronic acid and potassium (4-methoxyphenyl)trifluoroborate in a protic solvent mixture at elevated temperature.

Materials:

-

4-methoxyphenylboronic acid

-

Potassium (4-methoxyphenyl)trifluoroborate

-

DMSO-d₆

-

Deionized Water

-

NMR tubes

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

Methodology:

-

Stock Solution Preparation:

-

Prepare a 0.5 M stock solution of the internal standard (1,3,5-trimethoxybenzene) in DMSO-d₆.

-

-

Sample Preparation (Perform in duplicate for each compound):

-

Boronic Acid Sample: In a clean vial, accurately weigh ~20 mg of 4-methoxyphenylboronic acid. Add 600 µL of DMSO-d₆ and 100 µL of the internal standard stock solution. Add 50 µL of deionized water. Vortex until fully dissolved. Transfer the solution to a labeled NMR tube.

-

Trifluoroborate Sample: In a separate vial, accurately weigh an equimolar amount of potassium (4-methoxyphenyl)trifluoroborate. Add 600 µL of DMSO-d₆ and 100 µL of the internal standard stock solution. Add 50 µL of deionized water. Vortex until fully dissolved. Transfer the solution to a second labeled NMR tube.

-

-

NMR Analysis (Time = 0):

-

Acquire a quantitative ¹H NMR spectrum for each sample immediately after preparation.

-

Integrate the aromatic signals corresponding to the starting material (4-methoxyphenylboronic acid or its trifluoroborate) and the protodeboronation product (anisole) relative to the known integral of the internal standard.

-

-

Incubation:

-

Place the sealed NMR tubes in a heating block or oil bath maintained at 60 °C.

-

-

Time-Course Monitoring:

-

At regular intervals (e.g., 2, 6, 12, 24, and 48 hours), remove the tubes from the heat, allow them to cool to room temperature, and acquire a new ¹H NMR spectrum.

-

Calculate the percentage of remaining starting material at each time point by comparing its integral to the integral of the internal standard.

-

-

Data Analysis:

-

Plot the percentage of remaining starting material versus time for both the boronic acid and the potassium organotrifluoroborate. The resulting curves will provide a direct visual and quantitative comparison of their relative stability under these conditions.

-

Caption: Experimental workflow for comparative stability analysis.

Conclusion and Recommendations

For researchers in drug development and synthetic chemistry, reagent stability is not a trivial concern; it is fundamental to the reliability, scalability, and success of a synthetic campaign. The evidence overwhelmingly demonstrates that potassium organotrifluoroborates are superior to boronic acids in terms of bench stability. They are resistant to the primary degradation pathways of protodeboronation, oxidation, and anhydride formation that frequently compromise the integrity of boronic acids.

Our recommendation is unequivocal: For new synthetic routes and for optimizing existing processes, particularly those sensitive to stoichiometry and reagent purity, potassium organotrifluoroborates should be considered the default choice over their boronic acid counterparts. Their ease of handling, long-term stability, and mechanistic advantages via the "slow-release" principle provide a more robust and reproducible foundation for modern cross-coupling chemistry.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

-

Aldridge, S., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

Molander, G. A., & Canturk, B. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

-

Chem-Station. (2015, November 2). Organotrifluoroborate Salts. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., et al. (n.d.). Preparation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(37), 9385-9388. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 836-850. [Link]

-

Taylor, M. S., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling. [Link]

-

Aldridge, S., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Taylor, M. S., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. [Link]

-

Patsnap. (2026, February 26). Quantifying Boric Acid Decomposition at High Temperatures. [Link]

-

Lab Alley. (2025, July 15). How to Store Boric Acid. [Link]

-

Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2018415118. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]

-

Di, L., et al. (2006). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Chemical Research in Toxicology, 19(4), 575-583. [Link]

-

Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC. [Link]

-

Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(29), 6131-6135. [Link]

-

UNIS. (n.d.). Boronic Acid freight shipping. [Link]

-

Di, L., et al. (2006). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

-

Johnson, J. A., et al. (2019). Oxidative instability of boronic acid-installed polycarbonate nanoparticles. Polymer Chemistry. [Link]

-

Kanto Chemical Co., Inc. (n.d.). Potassium Organotrifluoroborates. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Taylor, M. S. (2021). Emergent Organoboron Acid Catalysts. Accounts of Chemical Research. [Link]

Sources

- 1. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protodeboronation - Wikipedia [en.wikipedia.org]

- 15. unisco.com [unisco.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. research.ed.ac.uk [research.ed.ac.uk]

- 21. pure.ed.ac.uk [pure.ed.ac.uk]

- 22. Oxidative instability of boronic acid-installed polycarbonate nanoparticles - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

The Advent of Organotrifluoroborates: A Technical Guide to Molander Salts in Cross-Coupling Reactions

Introduction: Overcoming the Limitations of Traditional Organoboron Reagents

The palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis, has revolutionized the construction of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has become an indispensable tool for chemists in academia and industry, especially within pharmaceutical development.[1][2] Historically, the utility of this reaction was often hampered by the inherent instability and handling difficulties of the requisite organoboron reagents, such as boronic acids and their esters.[3] Boronic acids are susceptible to protodeboronation and can be challenging to purify, often existing in equilibrium with their cyclic anhydrides (boroxines).[4] This unpredictability can lead to inconsistent reaction outcomes and complicates stoichiometry. Boronate esters, while more stable, can be less reactive and introduce atom economy concerns.[3]

Recognizing these limitations, the research group of Professor Gary A. Molander at the University of Pennsylvania pioneered the development and application of potassium organotrifluoroborate salts, now widely known as "Molander salts," as robust and versatile alternatives.[5] These crystalline, air- and moisture-stable solids have transformed the landscape of cross-coupling chemistry, offering enhanced stability, ease of handling, and broad functional group compatibility.[6] This technical guide provides an in-depth exploration of the history, synthesis, mechanism, and application of Molander salts in cross-coupling reactions, tailored for researchers, scientists, and drug development professionals.

The Genesis of Molander Salts: A Historical Perspective

The journey towards the widespread adoption of organotrifluoroborates in cross-coupling began with the need for more user-friendly organoboron reagents. While the Suzuki-Miyaura reaction was first reported in 1979, the full potential of this powerful transformation was constrained by the nature of the available organoboron partners.[7] The breakthrough came with the development of a straightforward and efficient method for the synthesis of potassium organotrifluoroborates from their corresponding boronic acids using potassium hydrogen fluoride (KHF₂).[8] This simple yet elegant procedure made a wide array of these stable salts readily accessible, paving the way for their systematic investigation in cross-coupling reactions.

Professor Molander's group extensively demonstrated the exceptional utility of these reagents, showcasing their ability to participate in a vast range of Suzuki-Miyaura couplings with various organic halides and triflates.[9] Their work established that Molander salts are not merely "protected" forms of boronic acids but often exhibit superior performance, leading to higher yields and cleaner reactions.[10]

Synthesis and Properties of Molander Salts: A Benchtop-Friendly Approach

One of the most significant advantages of Molander salts is their ease of preparation and remarkable stability. They are typically synthesized by treating a boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[8] This reaction is generally high-yielding and allows for the isolation of the organotrifluoroborate salt as a crystalline solid that can be stored indefinitely under ambient conditions.[6]

General Protocol for the Synthesis of Potassium Aryltrifluoroborates:

-

Dissolution: The arylboronic acid is dissolved in a suitable solvent, typically methanol.

-

Addition of KHF₂: An aqueous solution of potassium hydrogen fluoride (KHF₂) is added to the boronic acid solution.

-

Precipitation: The potassium aryltrifluoroborate salt precipitates from the reaction mixture.

-

Isolation and Purification: The solid is collected by filtration, washed with a suitable solvent (e.g., cold water or methanol), and dried to afford the pure product.

This straightforward procedure can also be adapted for the in situ generation of Molander salts from organolithium or Grignard reagents, followed by treatment with a boron source and then KHF₂, avoiding the isolation of the often-unstable boronic acid intermediate.[11]

The tetracoordinate nature of the boron atom in organotrifluoroborates imparts significant stability, rendering them resistant to oxidation and protodeboronation, common side reactions observed with boronic acids.[10] This enhanced stability allows for a wider range of functional groups to be tolerated within the organotrifluoroborate structure, expanding the synthetic utility of the Suzuki-Miyaura coupling.

| Property | Boronic Acids (R-B(OH)₂) | Molander Salts (K[R-BF₃]) |

| Physical State | Often amorphous or crystalline solids | Crystalline solids |

| Stability to Air | Variable, can be prone to oxidation | High, generally stable indefinitely |

| Stability to Moisture | Can dehydrate to boroxines | High, stable to ambient moisture |

| Handling | Can be challenging due to hygroscopicity | Easy to handle and weigh accurately |

| Purification | Often difficult | Typically straightforward by recrystallization |

| Protodeboronation | Susceptible, especially with electron-rich or sterically hindered groups | Significantly less prone to protodeboronation |

The Mechanism of Suzuki-Miyaura Coupling with Molander Salts

A key aspect of the reactivity of Molander salts in Suzuki-Miyaura coupling is their in situ hydrolysis to the corresponding boronic acid, which then enters the catalytic cycle.[12] This "slow release" of the active boronic acid species is believed to be a crucial factor in the often-superior performance of organotrifluoroborates, as it maintains a low concentration of the boronic acid in the reaction mixture, thereby minimizing side reactions.[12]

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X) to form a Pd(II) intermediate.[7] This is often the rate-determining step of the cycle.

-

Transmetalation: The organic group (R²) from the organoboron species is transferred to the palladium center, displacing the halide.[7] This step requires the presence of a base to activate the organoboron reagent. In the case of Molander salts, the in situ generated boronic acid reacts with the base to form a more nucleophilic boronate species, which then undergoes transmetalation.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst.[7]

The combination of sterically hindered, electron-rich phosphine ligands or N-heterocyclic carbenes with monocoordinated palladium complexes has been shown to be particularly effective in promoting the Suzuki-Miyaura coupling of organotrifluoroborates.[9]

Applications in Drug Discovery and Development